molecular formula C19H18N4O2S2 B11260200 4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11260200
M. Wt: 398.5 g/mol
InChI Key: RSBVNEOTRKZNEK-UHFFFAOYSA-N
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Description

4-ETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-thiazole core, which is known for its diverse pharmacological activities. The compound’s structure includes an ethoxy group, a thiophene ring, and a benzamide moiety, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 4-ETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves multiple steps, typically starting with the preparation of the triazolo-thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxy group and benzamide moiety are then introduced through subsequent reactions, such as nucleophilic substitution or amidation. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

4-ETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazolo-thiazole core or the benzamide moiety.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

4-ETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-thiazole core can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 4-ETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE include other triazolo-thiazole derivatives, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Studied for their potential as enzyme inhibitors and antimicrobial agents.

    1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Investigated for their anticancer properties.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Explored for their anti-inflammatory and analgesic activities .

These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of 4-ETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE.

Properties

Molecular Formula

C19H18N4O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

4-ethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide

InChI

InChI=1S/C19H18N4O2S2/c1-2-25-15-7-5-13(6-8-15)18(24)20-10-9-14-12-27-19-21-17(22-23(14)19)16-4-3-11-26-16/h3-8,11-12H,2,9-10H2,1H3,(H,20,24)

InChI Key

RSBVNEOTRKZNEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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